2-chloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
2-chloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0970591
InChI:
InChI=1S/C17H16ClN3O2S/c1-2-15(22)19-11-6-5-7-12(10-11)20-17(24)21-16(23)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24)
SMILES:
CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl
Molecular Formula:
C17H16ClN3O2S
Molecular Weight:
361.8 g/mol
2-chloro-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide
CAS No.:
Cat. No.: VC0970591
Molecular Formula: C17H16ClN3O2S
Molecular Weight: 361.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16ClN3O2S |
|---|---|
| Molecular Weight | 361.8 g/mol |
| IUPAC Name | 2-chloro-N-[[3-(propanoylamino)phenyl]carbamothioyl]benzamide |
| Standard InChI | InChI=1S/C17H16ClN3O2S/c1-2-15(22)19-11-6-5-7-12(10-11)20-17(24)21-16(23)13-8-3-4-9-14(13)18/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23,24) |
| Standard InChI Key | BTJIXTJOZVBTOL-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
| Canonical SMILES | CCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=CC=C2Cl |
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